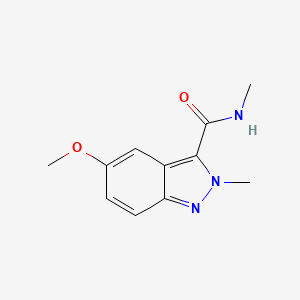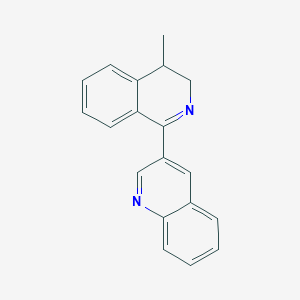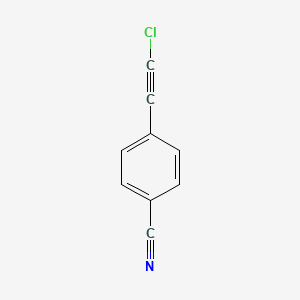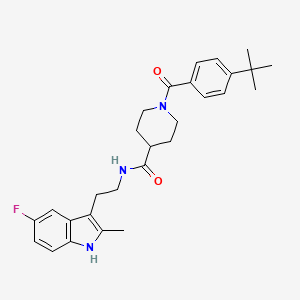![molecular formula C12H23NO3 B12617486 Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate CAS No. 917871-76-2](/img/structure/B12617486.png)
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its stability and unique properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of a piperidine ring substituted with four methyl groups, which contributes to its steric hindrance and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The resulting 2,2,6,6-tetramethylpiperidine is then oxidized to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts such as copper or other transition metals can enhance the efficiency of the oxidation reaction. The reaction conditions typically include controlled temperatures and pressures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles that attack the piperidine ring, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications, including as antioxidants and stabilizers[][9].
Wirkmechanismus
The mechanism of action of Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate involves its ability to act as a free radical scavenger. The piperidine ring, with its steric hindrance, stabilizes the radical form, allowing it to effectively neutralize reactive oxygen species. This property is particularly valuable in oxidation reactions, where the compound can facilitate the conversion of alcohols to carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in oxidation reactions and as a spin label.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with applications in polymer chemistry.
Uniqueness
Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate stands out due to its specific structure, which imparts unique stability and reactivity. Its ability to act as a free radical scavenger and its applications in various fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
917871-76-2 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
methyl 2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetate |
InChI |
InChI=1S/C12H23NO3/c1-11(2)7-6-8-12(3,4)13(11)16-9-10(14)15-5/h6-9H2,1-5H3 |
InChI-Schlüssel |
SZWZJTWEXMLNCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1OCC(=O)OC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)



![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
methanone](/img/structure/B12617428.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)
![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)

methanone](/img/structure/B12617475.png)

